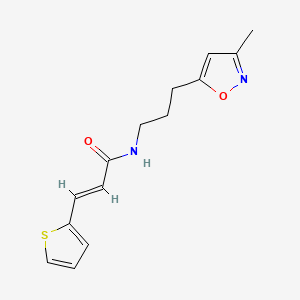
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its synthesis, structural characteristics, and biological properties, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 276.36 g/mol. The compound features an isoxazole ring and a thiophene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.36 g/mol |
| CAS Number | 2035017-98-0 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The isoxazole derivative is then alkylated with a propyl chain.
- Formation of the acrylamide linkage : This step involves reacting the alkylated isoxazole with thiophene derivatives to form the final acrylamide structure.
Antimicrobial Properties
Research has indicated that compounds containing isoxazole and thiophene moieties can exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays on cancer cell lines. For example:
- Hela Cells : The compound exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth.
- A549 Cells : Similar results were observed in lung carcinoma cells, suggesting a broad spectrum of anticancer activity.
Case Studies
-
In Vitro Studies : A study evaluating the effects of this compound on Hela and A549 cell lines found that it inhibited cell proliferation significantly compared to control groups.
- IC50 Values :
- Hela: 226 µg/mL
- A549: 242.52 µg/mL
- IC50 Values :
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death.
Comparative Analysis with Related Compounds
To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| (E)-N-(4-isoxazolyl)-4-thiophenecarboxamide | Moderate | High | Effective against MRSA |
| N-(5-methylisoxazol-3-yl)-urea | Low | Moderate | Weak inhibition of cancer cells |
| N-(3-methylisoxazol-5-yl)cyclopropanesulfonamide | Moderate | High | Potential lead for drug development |
特性
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJBMGDWCXMXBK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














